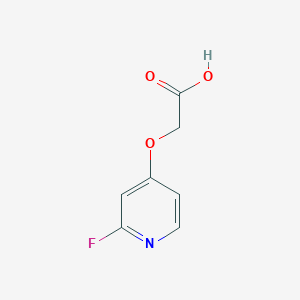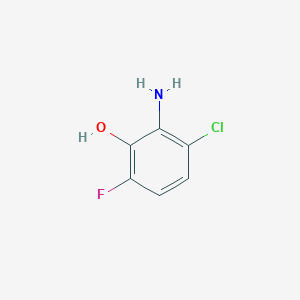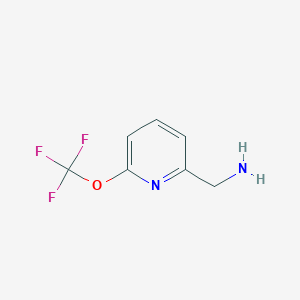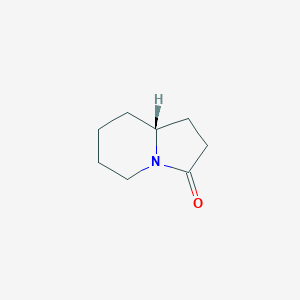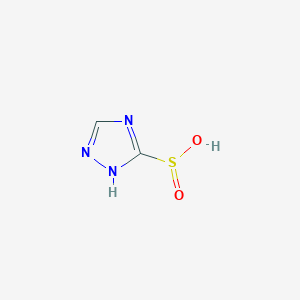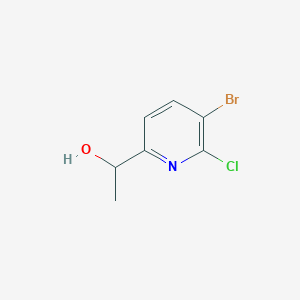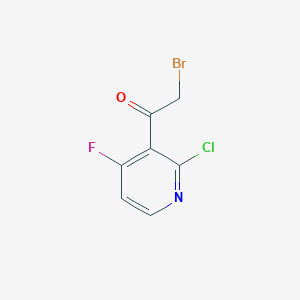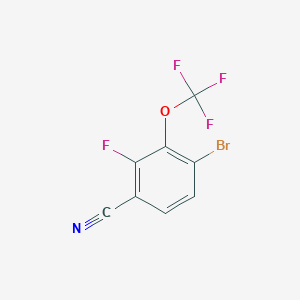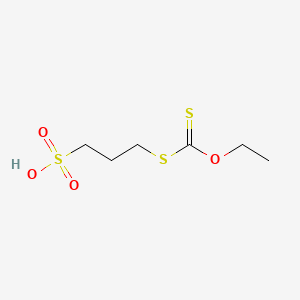![molecular formula C9H11N3O B12971598 4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)
4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific structure of this compound includes an ethoxy group at the 4th position and a methyl group at the 3rd position of the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a cyclization process, forming the pyrazolopyridine core . The reaction conditions often include refluxing the reactants in a suitable solvent such as 1,4-dioxane, followed by the addition of phosphorus oxychloride to facilitate the cyclization .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction control, as well as optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to purine bases, which are essential components of DNA and RNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. Due to its structural similarity to purine bases, it can potentially interfere with nucleic acid synthesis and function. This interference can lead to the inhibition of cell proliferation, making it a candidate for anticancer research. Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[4,3-b]pyridine
- 1H-Pyrazolo[4,3-a]pyridine
Uniqueness
4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine is unique due to the specific positioning of its ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to other pyrazolopyridines, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
4-ethoxy-3-methyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H11N3O/c1-3-13-9-8-6(2)11-12-7(8)4-5-10-9/h4-5H,3H2,1-2H3,(H,11,12) |
Clave InChI |
OERZHHDOKLCGJB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=CC2=NNC(=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
